

Ociperlimab: A Deep Dive into its Modulation of the Tumor Microenvironment

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Compound of Interest

Compound Name: *Ocipumaltib*

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A Technical Guide for Researchers and Drug Development Professionals

Introduction

Ociperlimab (BGB-A1217) is an investigational, humanized monoclonal antibody that targets the T-cell immunoreceptor with Ig and ITIM domains (TIGIT), an inhibitory checkpoint receptor expressed on key immune cells within the tumor microenvironment (TME).[1][2][3] By blocking the interaction of TIGIT with its ligands, primarily CD155 (PVR) and CD112 (PVRL2), ociperlimab aims to reinvigorate the anti-tumor immune response.[2][3] This technical guide provides an in-depth analysis of ociperlimab's mechanism of action, its impact on the TME, and a summary of key preclinical and clinical findings, tailored for an audience of researchers, scientists, and drug development professionals.

Core Mechanism of Action: Reversing Immune Suppression

Ociperlimab's primary mechanism of action revolves around the blockade of the TIGIT signaling pathway. TIGIT, expressed on activated T cells, regulatory T cells (Tregs), and natural killer (NK) cells, acts as a crucial negative regulator of the immune response.[1][4][5] Its ligands, CD155 and CD112, are often overexpressed on the surface of tumor cells. The engagement of TIGIT by these ligands triggers a cascade of inhibitory signals that dampen the cytotoxic activity of T cells and NK cells, and enhance the suppressive function of Tregs, ultimately allowing the tumor to evade immune destruction.[4][5]

Ociperlimab physically binds to TIGIT, preventing its interaction with CD155 and CD112.^{[2][3]}

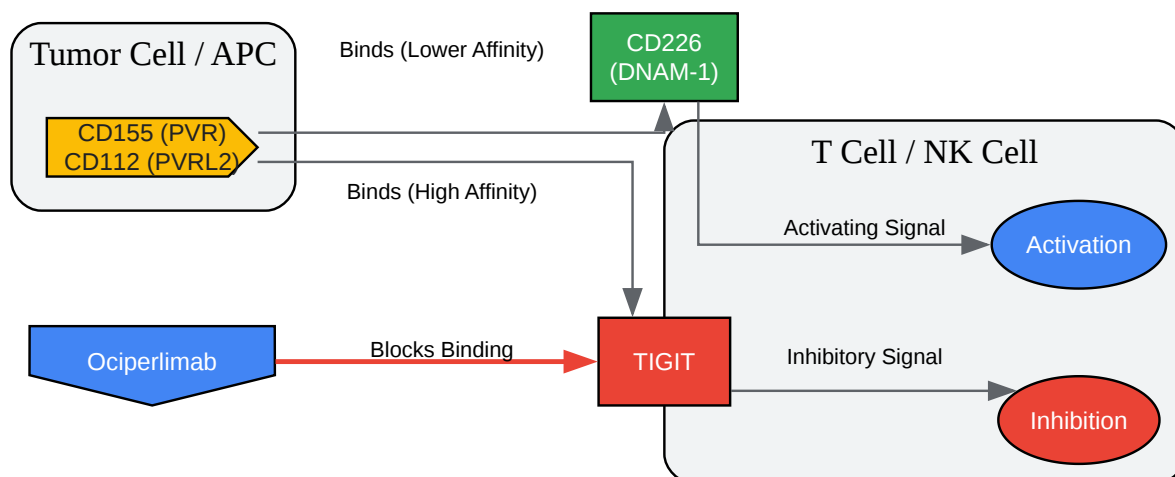
This action has a dual effect on the anti-tumor immune response:

- **Restoration of Effector Cell Function:** By blocking the inhibitory TIGIT signal, ociperlimab "releases the brakes" on cytotoxic T lymphocytes (CTLs) and NK cells, restoring their ability to recognize and kill cancer cells.
- **Shifting the Balance from Inhibition to Activation:** The TIGIT pathway is in direct competition with the co-stimulatory receptor CD226 (DNAM-1), which also binds to CD155 and CD112. TIGIT has a higher affinity for CD155 than CD226. By blocking TIGIT, ociperlimab allows for increased binding of CD155 and CD112 to CD226, promoting a co-stimulatory signal that enhances T cell and NK cell activation.^{[2][3]}

A critical feature of ociperlimab is its intact Fc region, which enables antibody-dependent cell-mediated cytotoxicity (ADCC).^{[1][4][5]} This allows ociperlimab to mediate the killing of TIGIT-expressing cells, particularly the highly TIGIT-expressing Tregs, further reducing immunosuppression within the TME.^{[1][4][5]}

Signaling Pathway and Competitive Dynamics

The interplay between TIGIT and CD226 is a critical control point in the immune response against tumors. The following diagram illustrates this signaling axis and the mechanism of ociperlimab.



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Ociperlimab blocks the TIGIT-PVR/PVRL2 inhibitory axis.

Preclinical Evidence of Tumor Microenvironment Modulation

A pivotal preclinical study published in *Frontiers in Immunology* in 2022 provided a comprehensive characterization of ociperlimab's activity. The study demonstrated that ociperlimab (referred to as BGB-A1217 in the publication) exhibits high-affinity binding to human TIGIT and effectively blocks the TIGIT/PVR interaction.[4][5]

Quantitative Preclinical Data

Parameter	Value	Experimental Context
Binding Affinity (KD)	0.135 nM	Surface Plasmon Resonance (SPR)
IFN- γ Production (IC50)	~10-100 ng/mL	In vitro T-cell activation assay
Treg Reduction	Dose-dependent	In vivo mouse models
NK Cell Activation (% CD107a+)	Dose-dependent increase	In vitro co-culture with tumor cells

Key Preclinical Experimental Protocols

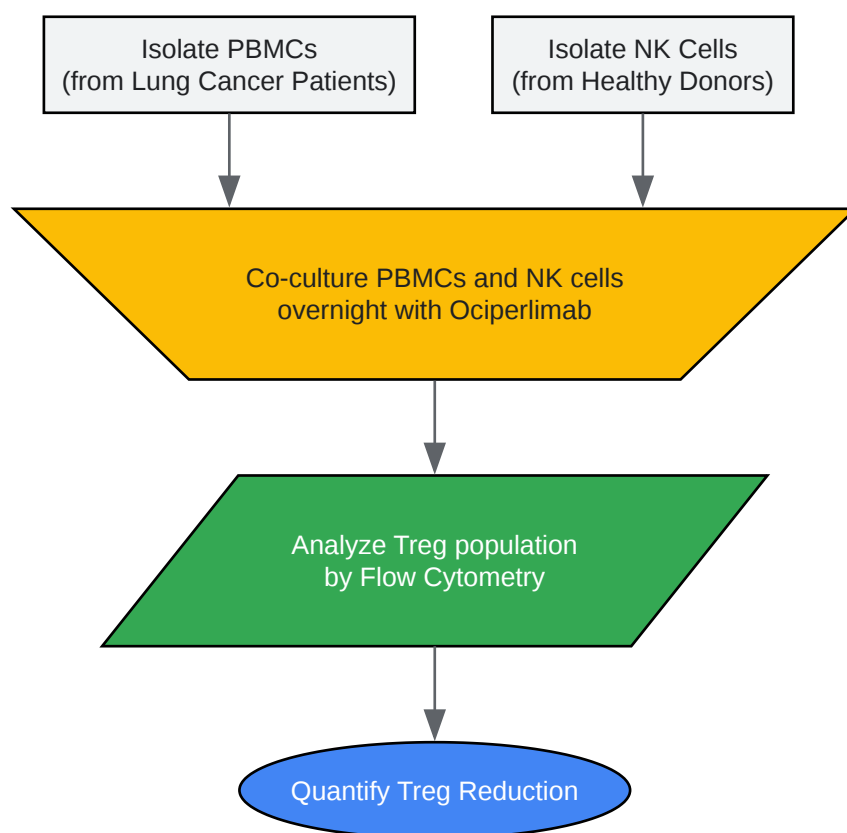
T-Cell Activation Assay:

- Objective: To assess the ability of ociperlimab to enhance T-cell effector function.
- Methodology: Peripheral blood mononuclear cells (PBMCs) from healthy donors were stimulated to up-regulate TIGIT expression. These pre-stimulated PBMCs were then co-cultured with target tumor cells (A549 cells engineered to express PD-L1 and a T-cell engager). Ociperlimab was added at varying concentrations, and the release of interferon-gamma (IFN- γ) into the culture supernatant was measured by ELISA as a marker of T-cell activation.[5]

Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay:

- Objective: To evaluate the Fc-mediated function of ociperlimab in depleting Tregs.
- Methodology: PBMCs from lung cancer patients, which contain TIGIT-expressing Tregs, were used as target cells. NK cells isolated from healthy donors served as effector cells. The target and effector cells were co-cultured overnight in the presence of ociperlimab. The percentage of Treg cells (identified by flow cytometry) remaining in the culture was quantified to determine the extent of ADCC.[5]

The following diagram illustrates the general workflow for the preclinical ADCC assay.



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Workflow for the preclinical ADCC assay.

Clinical Modulation of the Tumor Microenvironment

Clinical studies have begun to elucidate the pharmacodynamic effects of ociperlimab on the human TME, primarily through the analysis of peripheral blood samples from patients enrolled in clinical trials.

AdvanTIG-105: A Phase 1 Dose-Escalation Study

The AdvanTIG-105 trial (NCT04047862) was a first-in-human, dose-escalation study of ociperlimab in combination with the anti-PD-1 antibody tislelizumab in patients with advanced solid tumors.^{[6][7]} This study provided crucial insights into the safety, tolerability, and pharmacodynamics of the combination.

Pharmacodynamic Findings from AdvanTIG-105: Pharmacodynamic assessments from the AdvanTIG-105 study demonstrated several key modulatory effects of ociperlimab on the peripheral immune compartment:^[8]

- **Treg Reduction:** A dose-dependent reduction in the frequency of total Tregs was observed at higher doses of ociperlimab (900 mg and 1800 mg).^[8]
- **TIGIT Downregulation:** Ociperlimab treatment led to the downregulation of TIGIT expression on Tregs, CD4+, and CD8+ T cells in peripheral blood.^[8]
- **Pro-inflammatory Cytokine Release:** An increase in the plasma levels of pro-inflammatory cytokines and chemokines, including IL-12/23p40, CCL4, CXCL10, IFN- γ , and TNF- α , was observed following treatment with ociperlimab, both as a single agent and in combination with tislelizumab.^[8]

Quantitative Clinical Data from AdvanTIG-105

Pharmacodynamic Marker	Observation	Ociperlimab Dose
Total Treg Frequency	Decreased over time	900 mg and 1800 mg
TIGIT Expression on T cells	Downregulated	Multiple doses
Plasma IFN- γ and TNF- α	Increased post-combination	All doses
Plasma IL-12/23p40, CCL4, CXCL10	Increased post-monotherapy	All doses

Clinical Development and Future Directions

Ociperlimab is being investigated in multiple clinical trials across a range of solid tumors, often in combination with the anti-PD-1 antibody tislelizumab.

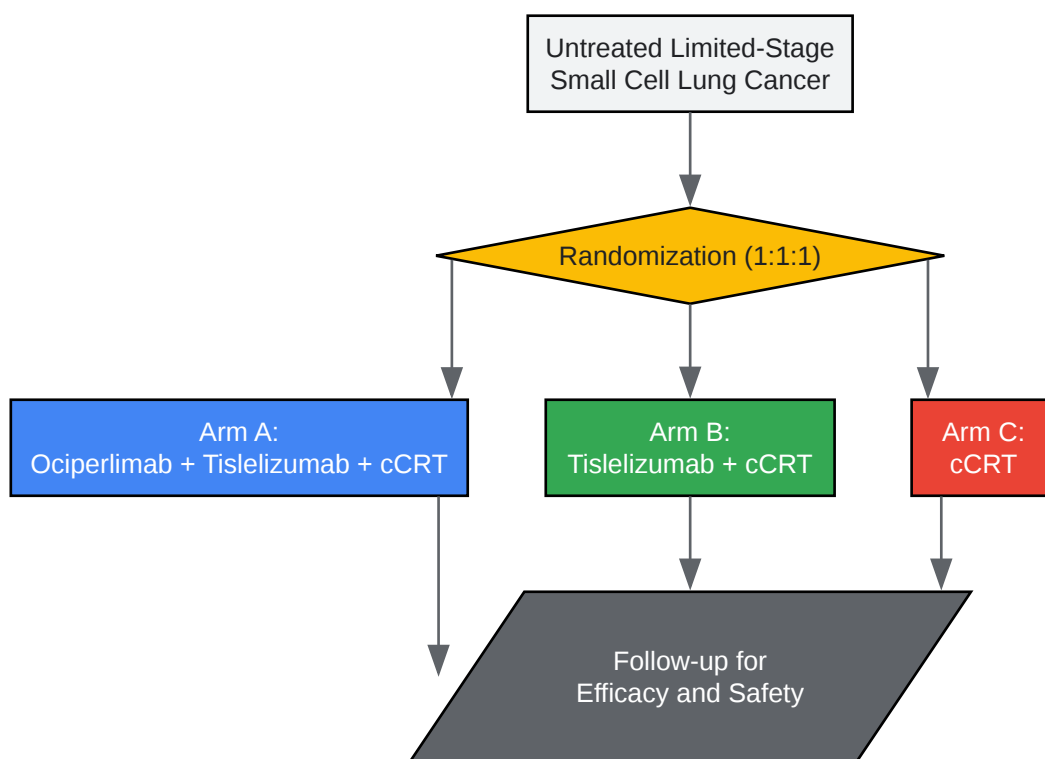
Overview of Key Clinical Trials

Trial Identifier	Phase	Patient Population	Investigational Arms
AdvanTIG-105	1	Advanced Solid Tumors	Ociperlimab + Tislelizumab
AdvanTIG-204	2	Limited-Stage Small Cell Lung Cancer (LS-SCLC)	1. Ociperlimab + Tislelizumab + cCRT2. Tislelizumab + cCRT3. cCRT
ZSAB-TOP	2	Advanced Biliary Tract Cancer	Ociperlimab + Tislelizumab + Gemcitabine + Cisplatin

AdvanTIG-204 (NCT04952597): This Phase 2 study in LS-SCLC evaluated the addition of ociperlimab and tislelizumab to standard concurrent chemoradiotherapy (cCRT).^{[9][10]} While the addition of immunotherapy showed a trend for improved progression-free survival (PFS) compared to cCRT alone, the addition of ociperlimab to tislelizumab did not demonstrate a further significant improvement in efficacy in this setting.^{[9][10]}

ZSAB-TOP (NCT05023109): This single-arm Phase 2 study investigated the combination of ociperlimab, tislelizumab, and standard chemotherapy in patients with advanced biliary tract cancer.^[11] The study reported a confirmed objective response rate (ORR) of 51.2%.^[11]

The following diagram outlines the general design of the AdvanTIG-204 clinical trial.



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AdvantTIG-204 clinical trial design.

Conclusion

Ociperlimab is a promising anti-TIGIT monoclonal antibody with a multifaceted mechanism of action that goes beyond simple checkpoint blockade. Its ability to not only restore effector T cell and NK cell function but also to deplete immunosuppressive Tregs through its Fc-competent design positions it as a potent modulator of the tumor microenvironment. Preclinical data strongly support its mechanism of action, and early clinical studies have demonstrated its ability to induce pharmacodynamic changes consistent with immune activation. While the clinical benefit of adding ociperlimab to PD-1 blockade is still being fully elucidated across different tumor types and treatment settings, the ongoing and planned clinical trials will provide a clearer picture of its therapeutic potential. The continued investigation of ociperlimab, both as a monotherapy and in combination with other immunotherapies, holds significant promise for the future of cancer treatment.

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